molecular formula C15H12ClFN4O2S B10910302 4-{[(E)-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10910302
M. Wt: 366.8 g/mol
InChI Key: TZSZZDSXMDWKCK-CNHKJKLMSA-N
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Description

4-[((E)-1-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactionsThe final steps involve the formation of the triazole ring and the attachment of the hydrosulfide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-[((E)-1-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[((E)-1-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[((E)-1-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties.

Properties

Molecular Formula

C15H12ClFN4O2S

Molecular Weight

366.8 g/mol

IUPAC Name

4-[(E)-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H12ClFN4O2S/c1-9-19-20-15(24)21(9)18-7-11-3-4-12(23-11)8-22-14-5-2-10(17)6-13(14)16/h2-7H,8H2,1H3,(H,20,24)/b18-7+

InChI Key

TZSZZDSXMDWKCK-CNHKJKLMSA-N

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CC=C(O2)COC3=C(C=C(C=C3)F)Cl

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC=C(O2)COC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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